GM3-Neugc
Overview
Description
This compound is expressed in most mammals but is absent from healthy adult human cells due to a deletion in the cytidine monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) gene, which converts N-acetylneuraminic acid to N-glycolylneuraminic acid . GM3-Neugc is particularly significant in cancer research as it is displayed to a larger extent by certain cancer cells, making it an attractive target for antineoplastic therapies and vaccine strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM3-Neugc involves the use of double carbonyl-protected N-acyl sialyl donors. The 7-O,9-O-carbonyl protection of an N-acyl-5-N,4-O-carbonyl-protected sialyl donor markedly increases the α-selectivity during glycosylation, particularly when glycosylating the C-8 hydroxyl group of sialic acids . The N-acyl carbamates are selectively opened with ethanethiol under basic conditions to provide N-acyl amines . Glycosylation of the hydroxy groups of galactosides at the C-6 position with the NeuAc and NeuGc donors provides the corresponding sialyl galactoses in good yields with excellent α-selectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds often involves large-scale glycosylation reactions using protected sialyl donors and acceptors, followed by deprotection steps to yield the final product .
Chemical Reactions Analysis
Types of Reactions: GM3-Neugc undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions involve the addition of sialic acid residues to suitable acceptors, catalyzed by sialyltransferases . Oxidation and reduction reactions can modify the functional groups on the sialic acid residues, altering the compound’s properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include protected sialyl donors, ethanethiol, and various glycosyl acceptors . The reactions are typically carried out under basic conditions for selective opening of carbamates and under glycosylation conditions for the addition of sialic acid residues .
Major Products Formed: The major products formed from these reactions include various sialylated glycosides and disialosides, depending on the specific glycosyl acceptors and reaction conditions used .
Scientific Research Applications
GM3-Neugc has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used as a tumor-associated carbohydrate antigen for immunotherapy . It is overexpressed in several types of cancers, including lung, brain, and melanomas, and can inhibit tumor cell growth by anti-angiogenesis or motility . This compound also plays a role in the regulation of signaling proteins, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), through lateral interactions in the membrane .
Mechanism of Action
The mechanism of action of GM3-Neugc involves its interaction with specific molecular targets and pathways. This compound is recognized by the monoclonal antibody 14F7, which displays extraordinary specificity for this ganglioside . The antibody binds to the NeuGc GM3 trisaccharide, with a water molecule centrally placed in the complementarity-determining region mediating the specificity of the interaction . This interaction can lead to the inhibition of tumor cell growth and the induction of immune responses against cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to GM3-Neugc include other gangliosides such as GM3-NeuAc, GD3, and GT3. These compounds also contain sialic acid residues and play roles in cell signaling and cancer progression .
Uniqueness: This compound is unique due to its specific expression in certain cancer cells and its absence in healthy adult human cells . This makes it an attractive target for cancer immunotherapy, as it allows for the selective targeting of tumor cells without affecting normal tissues .
Properties
IUPAC Name |
(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O22/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-45(69)60-39(40(66)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)38-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)47(61-46(70)37-65)54(82-59)48(71)42(68)34-62/h29,31,39-44,47-57,62-68,71-75H,3-28,30,32-38H2,1-2H3,(H,60,69)(H,61,70)(H,76,77)/b31-29+/t39-,40+,41-,42+,43+,44+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIQEEBMCAQYHW-LGDSWWPFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H108N2O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69345-49-9 | |
Record name | N-Glycolylneuraminyllactosylceramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069345499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the biological significance of the NeuGc moiety in GM3(NeuGc)?
A1: The presence of NeuGc in GM3(NeuGc) distinguishes it from the more common GM3(NeuAc) found in humans. This difference arises from the absence of the enzyme CMP-N-acetylneuraminic acid hydroxylase in humans, which is responsible for converting CMP-NeuAc to CMP-NeuGc, a precursor for NeuGc-containing glycoconjugates. [] While the exact biological function of this difference remains elusive, it underlies the immunogenicity of GM3(NeuGc) in humans.
Q2: What is the role of GM3(NeuGc) in tumor biology?
A2: GM3(NeuGc) is considered a tumor-associated antigen due to its presence in various human cancers, including melanoma, breast cancer, and lung cancer. [, , , ] Its expression has been linked to tumor progression, metastasis, and poorer prognosis in some cancers. [] The mechanisms by which GM3(NeuGc) contributes to tumor development are still under investigation, but studies suggest it may modulate cell signaling pathways involved in cell growth, adhesion, and migration. [, ]
Q3: How does GM3(NeuGc) interact with the immune system?
A3: Due to its absence in healthy human tissues, GM3(NeuGc) is recognized as foreign by the human immune system. This recognition can trigger immune responses, including the production of antibodies against GM3(NeuGc), termed Hanganutziu-Deicher (HD) antibodies. [, ] These antibodies have been detected in the sera of patients with various cancers, suggesting a potential role for GM3(NeuGc) in tumor immunosurveillance. [, ]
Q4: Does GM3(NeuGc) influence the blood-brain barrier?
A4: Research suggests that gangliosides, including GM3(NeuAc) and GM3(NeuGc), are present on the surface of brain microvascular endothelial cells (BMECs), which constitute the blood-brain barrier (BBB). [, ] While the specific role of GM3(NeuGc) in BBB integrity is not fully understood, the presence of antibodies against NeuGc-containing gangliosides in patients with neurological disorders highlights their potential involvement in BBB dysfunction. [, ]
Q5: What is the molecular structure of GM3(NeuGc)?
A5: GM3(NeuGc) is a glycosphingolipid consisting of a ceramide backbone linked to a single sialic acid residue, N-glycolylneuraminic acid (NeuGc), which is attached to lactose (Galβ1-4Glc). The ceramide portion typically comprises sphingosine and a fatty acid, often C24:1 or C16:0. []
Q6: How is GM3(NeuGc) characterized structurally?
A6: Various techniques are employed to characterize GM3(NeuGc), including: * Thin-layer chromatography (TLC): Separates gangliosides based on their polarity, often followed by immunostaining with specific antibodies for detection. [, , , , , ] * High-performance liquid chromatography (HPLC): Provides higher resolution separation of ganglioside species. [] * Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about the molecule's conformation and linkages. []
Q7: Are there structural variations in the ceramide moiety of GM3(NeuGc)?
A7: Yes, variations in the fatty acid and sphingoid base composition of the ceramide moiety have been observed in GM3(NeuGc) isolated from different sources. For instance, piglet intestinal mucosa expresses a unique GM3(NeuGc) species containing 2-hydroxylated palmitic acid and phytosphingosine in its ceramide portion. []
Q8: What are the potential applications of GM3(NeuGc) in cancer therapy?
A8: GM3(NeuGc)'s restricted expression on tumor cells makes it an attractive target for cancer immunotherapy and diagnosis. Research has explored its potential in:
- Antibody-based therapies: Monoclonal antibodies (mAbs) targeting GM3(NeuGc), like 14F7, have shown promise in preclinical studies for their ability to induce tumor cell death and inhibit tumor growth. [, , ]
- Vaccine development: GM3(NeuGc)-based vaccines aim to elicit a targeted immune response against tumor cells expressing this antigen. [, ]
- Tumor imaging: Radiolabeled anti-GM3(NeuGc) antibodies have been investigated for their ability to detect tumors in vivo, enabling earlier diagnosis and monitoring of treatment response. []
Q9: What are the challenges in developing GM3(NeuGc)-targeted therapies?
A9: Despite its promise, several challenges hinder the development of effective GM3(NeuGc)-targeted therapies:
- Immunogenicity in humans: While GM3(NeuGc) elicits immune responses, these responses can be variable and may not always translate into effective tumor eradication. [, ]
- Tumor heterogeneity: Not all tumor cells within a tumor mass express GM3(NeuGc) uniformly, potentially limiting therapeutic efficacy. []
- Off-target effects: Antibodies or other therapeutic agents targeting GM3(NeuGc) may cross-react with structurally similar gangliosides present on normal cells, leading to potential side effects. [, , ]
Q10: What are some essential tools for studying GM3(NeuGc)?
A10: Key tools for researching GM3(NeuGc) include:* Specific antibodies: Monoclonal antibodies like 14F7, GMR8, GMR14, and GMR3 are invaluable for detecting and characterizing GM3(NeuGc) and related gangliosides in cells and tissues. [, , , ]* Enzyme-linked immunosorbent assay (ELISA): A sensitive technique for quantifying GM3(NeuGc) and detecting antibodies against it in biological samples. []* Genetically modified animals: Mice lacking specific glycosyltransferases involved in GM3(NeuGc) biosynthesis can serve as valuable models for studying its function and evaluating potential therapeutic interventions. [, ]
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